N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 g/mol. This compound is notable for its role as an intermediate in the synthesis of various derivatives, particularly in the context of medicinal chemistry and material science. Its structure features a pyrimidine ring substituted with an amino group and trimethyl groups, which contribute to its reactivity and potential applications.
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine typically involves a one-step reaction using microwave irradiation to facilitate the formation of the compound from simpler precursors.
Technical Details:
The molecular structure of N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine features:
Data:
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action of N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine primarily involves its interaction with biological targets such as enzymes.
Process:
Data:
Relevant Data:
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine has several scientific uses:
This compound exemplifies the intersection of organic chemistry and practical applications across various scientific fields, highlighting its significance in ongoing research and development efforts.
Pyrimidine diamines represent a structurally diverse class of heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. Their significance in oncology stems from their ability to mimic purine bases, enabling precise interactions with biological targets such as kinases, receptors, and protein-protein interfaces [3]. This molecular mimicry underpins their utility as scaffolds for designing inhibitors against oncogenic pathways. The pyrimidine core’s synthetic versatility allows strategic substitutions at key positions (e.g., N2, N4, C6), modulating electronic properties, solubility, and target affinity. In epithelial ovarian cancer (EOC), where peritoneal dissemination relies on dynamic protein complexes, pyrimidine diamines offer a tactical approach to disrupt metastasis-sustaining interactions [2] [10].
Metastasis in epithelial ovarian cancer (EOC) involves a cascade of events: detachment from primary sites, survival in ascites as spheroids, adhesion to peritoneal surfaces, and invasive colonization. Critical to this process are protein-protein interactions (PPIs) that anchor cancer cells to the extracellular matrix (ECM). Unlike driver mutations, PPIs have historically been considered "undruggable" due to their large, flat interfaces. However, small molecules that allosterically disrupt these interfaces offer therapeutic advantages:
Table 1: Key Protein-Protein Interactions in Ovarian Cancer Metastasis
Interaction | Biological Role | Metastasis Stage Targeted |
---|---|---|
TG2/FN | Stabilizes integrin-ECM adhesion; activates FAK | Adhesion, Invasion |
HE4/Laminin-332 | Promotes ECM remodeling; enhances haptotaxis | Invasion, Peritoneal homing |
Integrin β1/FN | Mediates cell-matrix adhesion; survival signaling | Spheroid formation, Adhesion |
TG2, a multifunctional enzyme with GTPase and scaffold properties, binds FN via its N-terminal domain. This interaction stabilizes integrin β1 complexes, reinforcing cancer cell adhesion to peritoneal matrices. Clinical and mechanistic studies validate TG2/FN as a master regulator of EOC metastasis:
N2-(4-Aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine (CAS: 1706435-60-0) emerges as a critical intermediate in synthesizing TG2/FN inhibitors. Derived from crimidine and p-phenylenediamine, this diaminopyrimidine scaffold serves as the precursor for second-generation compounds (e.g., MT1–MT6) [4] [2]. Its structural features—a para-aminophenyl at N2 and dimethylamino at N4—enable hydrogen bonding with TG2’s FN-binding pocket, as confirmed by binding assays [2].
Table 2: Structural Evolution of TG2/FN Inhibitors from Pyrimidine Diamine Scaffolds
Compound | N2 Substituent | N4 Substituent | C6 Substituent | TG2/FN IC50 |
---|---|---|---|---|
TG53 (Hit) | Unsubstituted phenyl | Ethylamine | H | 1.8 µM |
Core Intermediate | 4-Aminophenyl | N,N-dimethyl | Methyl | N/A (Synthetic intermediate) |
MT4 (Optimized) | Carboxamide derivative | Cycloalkyl | Methyl | 0.11 µM |
The discovery of TG2/FN inhibitors exemplifies a rational drug design pipeline targeting PPIs:
Pyrimidine diamine-based SMIs align with broader trends in targeted therapy. Like kinase inhibitors (e.g., imatinib), they exploit subtle differences in protein conformations, but unlike Type I–VI kinase inhibitors, they target allosteric PPI sites rather than ATP pockets [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1